molecular formula C10H11NaO3S B13768221 1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt CAS No. 64346-09-4

1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt

Cat. No.: B13768221
CAS No.: 64346-09-4
M. Wt: 234.25 g/mol
InChI Key: KSNRKMFHNKRKJU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a sulfonic acid group (-SO₃H) at the 1-position of a tetrahydro-naphthalene backbone (saturated at positions 5–8), which is neutralized by sodium.

Properties

CAS No.

64346-09-4

Molecular Formula

C10H11NaO3S

Molecular Weight

234.25 g/mol

IUPAC Name

sodium;5,6,7,8-tetrahydronaphthalene-1-sulfonate

InChI

InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H,11,12,13);/q;+1/p-1

InChI Key

KSNRKMFHNKRKJU-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=C(C1)C=CC=C2S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 5,6,7,8-Tetrahydronaphthalene

The classical preparation involves sulfonation of 5,6,7,8-tetrahydronaphthalene with sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group at the 1-position of the naphthalene ring. The process requires:

  • Reactants : 5,6,7,8-tetrahydronaphthalene, concentrated sulfuric acid or oleum.
  • Conditions : Typically, temperatures between 80°C to 150°C, with reaction times varying from 2 to 6 hours depending on scale and desired purity.
  • Work-up : The reaction mixture is cooled and diluted with water, followed by neutralization with sodium hydroxide to yield the sodium salt.

This method is well-established but requires careful control to avoid over-sulfonation or degradation of the tetrahydro ring system.

Neutralization and Salt Formation

Following sulfonation, the crude sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt. The neutralization step is critical for:

  • Achieving the desired pH (~7-8).
  • Preventing decomposition or side reactions.
  • Facilitating purification by precipitation or crystallization.

Purification Techniques

Purification of the sodium salt involves several steps to remove impurities such as unreacted starting materials, sulfuric acid residues, and side products:

  • Recrystallization : Using solvents such as ethanol or water-ethanol mixtures.
  • Filtration : Employing fine filtration (0.2 μm membranes) to remove insoluble impurities.
  • Adsorption : Passing ethanolic solutions through neutral alumina or activated carbon to remove colored impurities and residual organics.
  • Drying : Vacuum drying at controlled temperatures (45-55°C) to avoid decomposition.

Advanced Preparation Methods from Literature

While direct sulfonation and neutralization remain standard, recent patents and research reveal refined methods to improve purity and yield, especially for related sulfonic acid salts:

Step Description Conditions Purpose
A Refinement of raw materials (e.g., Schollkopf acid, aniline) Recrystallization, vacuum rectification Remove impurities before reaction
B Condensation reaction under sulfuric acid Controlled temperature, underpressure distillation Form crude sulfonic acid
C Dissolution in sodium hydroxide solution Stirring, neutral alumina and activated carbon treatment Remove side products and impurities
D-F Sequential acid washes (50%, 20%, 10% sulfuric acid) Filtration after each wash Remove residual impurities and by-products
G Water washing until neutral pH Repeated suction filtration Final purification before drying
H Drying in vacuum oven 45-55°C for 12-24 hours Obtain pure sodium salt

These steps, adapted from preparation methods for 8-anilino-1-naphthalene sulfonic acid salts, demonstrate the importance of multi-step purification for high-purity products suitable for industrial and biological applications.

Analytical Data and Purity Results

High-performance liquid chromatography (HPLC) is the standard analytical method to confirm purity. For related sulfonic acid salts, purities above 98% have been achieved using the described methods. Heavy metal content is minimized to below 10 ppm, often below 1 ppm, meeting stringent regulatory standards for pharmaceutical and biochemical use.

Parameter Result Method
Purity >98% HPLC
Heavy metals <10 ppm (often <1 ppm) Atomic absorption spectroscopy
Residual solvents <0.1% Gas chromatography
Moisture content <1% Karl Fischer titration

Notes on Scale-Up and Industrial Production

The described methods have been successfully scaled to industrial levels, with annual outputs exceeding 1000 kg. Key considerations for scale-up include:

  • Efficient stirring and temperature control during sulfonation.
  • Use of electronic-grade solvents for dissolution and recrystallization.
  • Environmental controls to minimize solvent emissions and waste.
  • Use of rotary evaporators and vacuum drying to optimize solvent recovery and product drying.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct Sulfonation + Neutralization Sulfonation with sulfuric acid, neutralization with NaOH Simple, established Requires careful temperature control, potential impurities
Multi-step Purification (Patent method) Raw material refinement, condensation, neutralization, sequential acid washes, alumina filtration, drying High purity (>98%), low heavy metals, scalable More complex, time-consuming, requires solvent handling
Alternative Bases for Salt Formation Use of potassium hydroxide, ammoniacal liquor, magnesium carbonate Flexibility in salt form Requires optimization for each base

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

Applications Overview

  • Cosmetic Formulations
    • Stabilizer and Surfactant: Sodium salt of naphthalenesulfonic acid is often utilized as an emulsion stabilizer and surfactant in cosmetic products. It is effective at low concentrations (0.1% to 0.4%) and has been incorporated into formulations such as lipsticks .
    • Safety Assessments: Clinical studies indicate that this compound is non-irritating to the skin at concentrations up to 2% and does not exhibit significant toxicity in oral or dermal studies . However, caution is advised for formulations that may contact mucous membranes due to insufficient safety data for such applications.
  • Dye Dispersal
    • Dispersant for Dyes and Pigments: The sodium salt serves as a dispersant for various dyes and pigments in textile and paper industries. Its ability to stabilize dye solutions enhances color consistency and application efficiency .
    • Case Studies: Research has demonstrated that the use of naphthalenesulfonic acid derivatives improves the dispersion of dyes, leading to better penetration and adherence on substrates.
  • Agricultural Chemicals
    • Surfactant in Pesticides: This compound is employed as a surfactant in agricultural formulations, improving the effectiveness of pesticides by enhancing their wetting and spreading properties on plant surfaces .
    • Environmental Impact Assessments: Studies have shown that while it enhances pesticide efficacy, further research is needed to evaluate its long-term environmental effects.
  • Civil Engineering Applications
    • Concrete Additive: Naphthalenesulfonic acid derivatives are used in concrete admixtures to improve workability and reduce water content without compromising strength . This application is critical in construction projects requiring high-performance concrete.

Data Table: Summary of Applications

Application AreaSpecific UseConcentration RangeSafety Profile
CosmeticsEmulsion stabilizer, surfactant0.1% - 0.4%Non-irritating up to 2%
Dye IndustryDispersant for dyes and pigmentsVariableRequires further study
AgricultureSurfactant in pesticidesVariableEnvironmental impact unclear
Civil EngineeringConcrete additiveVariableGenerally safe

Case Studies

  • Cosmetic Safety Assessment: A comprehensive safety assessment indicated that sodium naphthalenesulfonate (SNS) did not show significant irritancy or sensitization potential when tested up to 2% concentration on human skin . This supports its continued use in personal care products.
  • Dye Dispersal Efficiency: Research conducted on dye formulations revealed that the inclusion of naphthalenesulfonic acid significantly improved the dispersion stability of various dye types, leading to enhanced color fastness on fabrics .

Mechanism of Action

The mechanism by which 1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or other molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Substituents/Modifications CAS Number Key Structural Features
1-Naphthalenesulfonic acid sodium salt Fully aromatic naphthalene ring 130-14-3 Sulfonate at 1-position; high aromaticity
Target Compound 5,6,7,8-Tetrahydro-naphthalene backbone Not provided Partial saturation; reduced aromaticity
2-Naphthalenesulfonic acid sodium salt Sulfonate at 2-position on aromatic naphthalene 532-02-5 Isomeric sulfonate placement
Sodium Naphthionate 4-Amino-1-naphthalenesulfonic acid sodium salt 130-13-2 Amino group enhances reactivity (e.g., dyes)
Sodium-1-naphthol-8-sulfonate 8-Hydroxy-1-naphthalenesulfonic acid sodium salt 529-35-1 Hydroxyl group introduces polarity

Key Observations :

  • Aromaticity vs. Saturation : The tetrahydro modification reduces aromaticity, likely increasing solubility in polar solvents compared to fully aromatic analogs .
  • Functional Groups: Amino (e.g., Sodium Naphthionate) or hydroxyl (e.g., Sodium-1-naphthol-8-sulfonate) substituents enable distinct reactivity, such as participation in diazo coupling (amino) or chelation (hydroxyl) .
Physical and Chemical Properties
Property 1-Naphthalenesulfonic Acid Sodium Salt Target Compound (Inferred) Sodium Naphthionate
Melting Point (°C) 90 (dihydrate) Likely lower due to saturation >300 (decomposes)
Solubility Water, alcohol Enhanced in polar solvents Water-soluble
Stability Stable under dry conditions Potentially less stable due to reduced conjugation Hygroscopic

Notes:

  • The tetrahydro derivative’s partial saturation may lower melting points and increase biodegradability compared to aromatic counterparts .
  • Sodium Naphthionate’s amino group contributes to higher thermal stability but also hygroscopicity .

Functional Differences :

  • The tetrahydro derivative’s saturated structure may favor applications requiring lower environmental persistence or altered solubility profiles .
  • Amino- or hydroxyl-substituted analogs are critical in colorant industries .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt, and how does partial hydrogenation impact reaction conditions?

  • Methodology : Begin with naphthalene sulfonation using concentrated sulfuric acid under controlled temperatures (100–140°C) to introduce the sulfonic acid group . Subsequent partial hydrogenation of the naphthalene ring (positions 5–8) requires catalytic hydrogenation (e.g., Pd/C or Raney Ni) in a polar solvent (e.g., ethanol/water) under moderate pressure (1–3 atm) . Monitor reaction progress via TLC or HPLC to avoid over-hydrogenation.
  • Key Considerations : The tetrahydro structure reduces aromaticity, increasing solubility in aqueous systems but lowering thermal stability. Confirm regioselectivity of hydrogenation using 1H^1H-NMR (e.g., disappearance of aromatic protons at δ 7.0–8.5 ppm) .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm (optimal for aromatic systems) . Mobile phase: methanol/water (70:30) with 0.1% trifluoroacetic acid.
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify hydrogenation (e.g., aliphatic protons at δ 1.5–2.5 ppm) and sulfonate position .
  • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M–Na]^- .
    • Purity Standards : Residual solvents (e.g., ethanol) should be <0.5% by GC-MS, and sulfonate content quantified via ion chromatography .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to the sulfonate group. Solubility decreases in organic solvents (e.g., <1 mg/mL in ethyl acetate) .
  • Stability : Stable in neutral to slightly alkaline conditions (pH 7–9). Acidic environments (pH <4) may protonate the sulfonate group, reducing solubility. Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydro moiety influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The saturated ring reduces conjugation, making the sulfonate group less electron-withdrawing. This increases susceptibility to nucleophilic attack at the sulfur center.
  • Experimental Design : Compare reaction rates with non-hydrogenated analogs (e.g., 1-naphthalenesulfonic acid sodium salt) using model nucleophiles (e.g., amines or hydroxide). Monitor kinetics via stopped-flow spectrophotometry .
  • Data Interpretation : Lower activation energy for tetrahydro derivatives is expected due to reduced resonance stabilization .

Q. What strategies resolve contradictions in reported sulfonation positions for similar naphthalene derivatives?

  • Case Study : Discrepancies in sulfonate regiochemistry (e.g., 1- vs. 2-naphthalenesulfonic acid) often arise from varying sulfonation temperatures and catalysts .
  • Resolution : Use 1H^1H-NMR nuclear Overhauser effect (NOE) experiments to distinguish between isomers. For example, NOE correlations between sulfonate-adjacent protons confirm substitution patterns .
  • Validation : Cross-reference with X-ray crystallography data if single crystals are obtainable .

Q. How can this compound be utilized as a probe for studying ion transport in biological membranes?

  • Application : The sulfonate group acts as a hydrophilic anchor, while the tetrahydro moiety provides lipid compatibility. Incorporate into liposomal membranes to track ion flux via fluorescence quenching (e.g., using Tb3+^{3+}/dipicolinic acid assays) .
  • Optimization : Adjust membrane incorporation ratios (e.g., 1–5 mol%) to balance signal intensity and membrane integrity. Validate using confocal microscopy or electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.